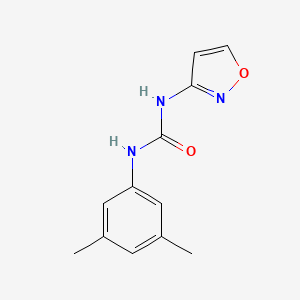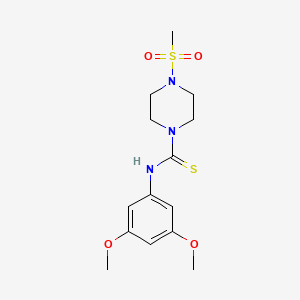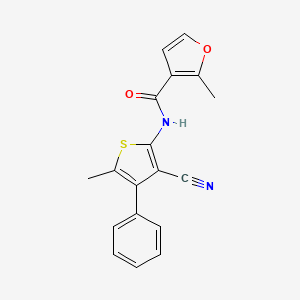
N-(3,5-dimethylphenyl)-N'-3-isoxazolylurea
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-3-isoxazolylurea, commonly referred to as DIUR, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
DIUR has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DIUR has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In medicine, DIUR has been studied for its potential use in the treatment of cancer and diabetes. In material science, DIUR has been studied for its potential use in the development of new materials such as polymers.
Wirkmechanismus
The mechanism of action of DIUR is not fully understood. However, studies have shown that DIUR inhibits the activity of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. This inhibition leads to a decrease in the production of ammonia, which is toxic to plants and bacteria, making DIUR a potential candidate for the development of new herbicides and antimicrobial agents.
Biochemical and Physiological Effects
DIUR has been found to have various biochemical and physiological effects. Studies have shown that DIUR inhibits the growth of various plant species by inhibiting the activity of urease. In addition, DIUR has been found to have anticancer properties by inducing apoptosis in cancer cells. Moreover, DIUR has been found to have antidiabetic properties by reducing blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
DIUR has various advantages and limitations for lab experiments. One of the advantages of DIUR is its high yield, making it a cost-effective compound for research. Moreover, DIUR has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of DIUR is its limited solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for research on DIUR. One of the future directions is the development of new herbicides and antimicrobial agents based on the mechanism of action of DIUR. In addition, further studies are needed to fully understand the mechanism of action of DIUR and its potential use in the treatment of cancer and diabetes. Moreover, studies are needed to improve the solubility of DIUR in water, making it more suitable for use in aqueous solutions.
Conclusion
In conclusion, DIUR is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The synthesis method of DIUR is simple and cost-effective, making it a suitable candidate for research. DIUR has various scientific research applications, including its potential use in the development of new herbicides, antimicrobial agents, and materials. Further studies are needed to fully understand the mechanism of action of DIUR and its potential use in the treatment of cancer and diabetes.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-9(2)7-10(6-8)13-12(16)14-11-3-4-17-15-11/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNPQSVWAZSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(1,2-oxazol-3-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4843850.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4843852.png)
![3-[(2,4-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4843854.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4843864.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4843870.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4843885.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4843902.png)
![N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide](/img/structure/B4843903.png)
![4-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4843908.png)
![3-amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4843909.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4843917.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)